Ethyl 5-fluoro-2-methoxybenzoylformate chemical properties
Ethyl 5-fluoro-2-methoxybenzoylformate chemical properties
An In-Depth Technical Guide to Ethyl 5-fluoro-2-methoxybenzoylformate: Properties, Synthesis, and Applications
Executive Summary: Ethyl 5-fluoro-2-methoxybenzoylformate is a specialized organic compound whose structural motifs—an α-ketoester and a substituted phenyl ring—suggest significant utility as an intermediate in high-value chemical synthesis, particularly within the pharmaceutical industry. Its precursor, 5-fluoro-2-methoxybenzoic acid, is a known key starting material for the synthesis of Pirtobrutinib, a targeted therapy for certain cancers.[1] This guide provides a comprehensive technical overview of Ethyl 5-fluoro-2-methoxybenzoylformate, synthesizing available data with established chemical principles to serve as a resource for researchers, medicinal chemists, and drug development professionals. We will explore its chemical and physical properties, propose a logical synthetic pathway, detail methods for its analytical characterization, discuss its chemical reactivity, and outline essential safety and handling protocols.
Chemical Identity and Core Properties
Ethyl 5-fluoro-2-methoxybenzoylformate, identified by CAS Number 873548-10-8, is a complex molecule featuring a benzoylformate core.[2] This structure combines an aromatic ketone and an ethyl ester, separated by a single carbon-carbon bond, creating a highly functionalized and reactive α-ketoester system.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 873548-10-8 | [2] |
| Molecular Formula | C₁₁H₁₁FO₄ | [2] |
| Molecular Weight | 226.20 g/mol | [2] |
| IUPAC Name | ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate | N/A |
| Appearance | Not publicly available; likely an oil or low-melting solid | Inferred |
| Boiling Point | Data not available | [2] |
| Melting Point | Data not available | [2] |
| Density | Data not available | [2] |
| Storage | Sealed in a dry place at room temperature. |[2] |
Chemical Structure:
Figure 1. Chemical Structure of Ethyl 5-fluoro-2-methoxybenzoylformate.
Synthesis and Manufacturing
While specific manufacturing protocols for Ethyl 5-fluoro-2-methoxybenzoylformate are proprietary, a chemically sound and efficient synthesis can be proposed starting from the commercially available 5-fluoro-2-methoxybenzoic acid. This pathway leverages well-established organometallic chemistry and is designed for scalability and purity.
The proposed logic involves converting the starting benzoic acid into a more reactive species, such as an acid chloride, which can then be coupled with an appropriate reagent to introduce the second carbonyl group before esterification. A more direct and modern approach involves the reaction of an organometallic intermediate with an oxalate ester.
Caption: Proposed synthetic workflow for Ethyl 5-fluoro-2-methoxybenzoylformate.
Protocol 1: Proposed Synthesis via Organometallic Intermediate
This protocol describes a hypothetical but robust method. The causality behind these steps is crucial: the initial deprotonation of the benzoic acid is followed by a directed ortho-metalation, which is then quenched with diethyl oxalate to form the desired α-ketoester.
Materials:
-
5-Fluoro-2-methoxybenzoic acid
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Diethyl oxalate
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology:
-
Reactor Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 5-fluoro-2-methoxybenzoic acid (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material completely. Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is critical to control the exothermic lithiation reaction and prevent side reactions.
-
Lithiation: Slowly add n-Butyllithium (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The first equivalent deprotonates the carboxylic acid, while the second performs the ortho-lithiation directed by the methoxy group. Stir the resulting slurry for 2 hours at -78 °C.
-
Ketoester Formation: In a separate flask, prepare a solution of diethyl oxalate (1.5 eq) in anhydrous THF. Add this solution dropwise to the organometallic slurry at -78 °C. Allow the reaction to stir for an additional 3 hours at this temperature, then warm slowly to room temperature overnight. Rationale: Using an excess of the electrophile ensures complete consumption of the highly reactive organolithium intermediate.
-
Quenching and Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Final Product: The crude product can be purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Ethyl 5-fluoro-2-methoxybenzoylformate.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system for identity and purity assessment. While specific spectra are not publicly available, the expected data can be reliably predicted based on the known structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | ~8.0-7.2 ppm: Aromatic protons (3H, complex multiplet pattern due to F-H and H-H coupling).~4.4 ppm: Quartet (2H) from the ethyl ester -OCH₂ CH₃.~3.9 ppm: Singlet (3H) from the methoxy -OCH₃ group.~1.4 ppm: Triplet (3H) from the ethyl ester -OCH₂CH₃ . |
| ¹³C NMR | ~185-195 ppm: Ketone carbonyl (C =O).~160-165 ppm: Ester carbonyl (O-C =O).~160-165 ppm (with C-F coupling): Aromatic C -F.~110-140 ppm: Other aromatic carbons.~62 ppm: Ethyl ester -OCH₂ CH₃.~56 ppm: Methoxy -OCH₃ .~14 ppm: Ethyl ester -OCH₂CH₃ . |
| IR Spectroscopy | ~1730 cm⁻¹: Strong C=O stretch (ester).~1680 cm⁻¹: Strong C=O stretch (aromatic ketone).~1600 cm⁻¹: C=C stretch (aromatic).~1250 cm⁻¹: C-O stretch (ester and ether).~1100 cm⁻¹: C-F stretch. |
| Mass Spec. (EI) | m/z 226: Molecular ion peak [M]⁺.m/z 181: [M - OEt]⁺.m/z 153: [M - COOEt]⁺. |
Protocol 2: Standard Analytical Workflow
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Mass Spectrometry: Initially, obtain a low-resolution mass spectrum to confirm the molecular weight (226.20 g/mol ).[2] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₁₁H₁₁FO₄).
-
Infrared Spectroscopy: Acquire an IR spectrum to verify the presence of the key functional groups.[3] The presence of two distinct carbonyl peaks around 1730 and 1680 cm⁻¹ is a critical diagnostic check.
-
NMR Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy for full structural elucidation.[4] The integration and splitting patterns in the ¹H NMR must match the proposed structure (e.g., a 2H quartet and a 3H triplet for the ethyl group).[4] The ¹³C NMR confirms the number of unique carbon environments and their electronic nature.
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 5-fluoro-2-methoxybenzoylformate lies in the reactivity of its α-ketoester functionality. This moiety contains two adjacent electrophilic centers, making it a versatile precursor for various chemical transformations, especially in the synthesis of heterocyclic compounds.
Caption: Key reactive sites on Ethyl 5-fluoro-2-methoxybenzoylformate.
Key Reactions:
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Nucleophilic Addition: The ketone carbonyl is highly susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums), leading to the formation of α-hydroxy esters.
-
Condensation Reactions: It can undergo condensation with binucleophilic reagents (e.g., hydrazines, ureas, amidines) to construct five- or six-membered heterocyclic rings, a common strategy in medicinal chemistry.
-
Reduction: Selective reduction of the ketone is possible, yielding the corresponding α-hydroxy ester, a valuable chiral building block if the reduction is performed asymmetrically.
Given that its precursor is used in the synthesis of Pirtobrutinib, this molecule is likely a key intermediate for constructing a core heterocyclic scaffold or for introducing a specific side chain required for biological activity.[1]
Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) is available for Ethyl 5-fluoro-2-methoxybenzoylformate. Therefore, its hazard profile must be inferred from structurally related compounds like 5-fluoro-2-methoxybenzoic acid and 5-fluoro-2-methoxybenzaldehyde.[5][6][7]
Table 3: Inferred Hazards and Precautions
| Hazard Class | Description | Recommended Precaution | Source (by analogy) |
|---|---|---|---|
| Skin Irritation | Causes skin irritation. | Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. | [5][6][7] |
| Eye Irritation | Causes serious eye irritation. | Wear tightly fitting safety goggles or a face shield. | [5][6][7] |
| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapor or mist. |[5][6][7] |
Protocol 3: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a flame-retardant lab coat, nitrile gloves, and chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to minimize inhalation exposure.
-
Spill Response: In case of a minor spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] Avoid generating dust or aerosols.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2][6]
-
Disposal: Dispose of waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Conclusion
Ethyl 5-fluoro-2-methoxybenzoylformate is a highly functionalized building block with significant potential in synthetic organic and medicinal chemistry. Although detailed public data is scarce, its properties, reactivity, and synthesis can be reliably inferred from its structure and the known applications of its precursors. Its role as a likely intermediate in the synthesis of complex pharmaceutical agents like Pirtobrutinib underscores its importance. This guide provides the foundational knowledge for researchers to handle, analyze, and utilize this compound effectively and safely in their development programs.
References
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Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate | C12H11FO3 | CID 45097733. PubChem. [Link]
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Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]
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IR/NMR example 3. YouTube. [Link]
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Spectra Problem #7 Solution. University of Calgary. [Link]
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CID 149416743 | C9H19F. PubChem. [Link]
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Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Chemistry – A European Journal. [Link]
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5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [Link]
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Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. ResearchGate. [Link]
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